Lithium thiazolo[4,5-c]pyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium thiazolo[4,5-c]pyridine-2-carboxylate is a heterocyclic compound that combines the structural motifs of thiazole and pyridine. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of lithium in its structure adds unique properties that can be exploited in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium thiazolo[4,5-c]pyridine-2-carboxylate typically involves the cyclization of thiazole and pyridine derivatives. One common method includes the reaction of 2-aminothiazole with pyridine-2-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through crystallization or chromatography techniques to ensure high purity for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Lithium thiazolo[4,5-c]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidine derivatives.
Substitution: Formation of various substituted thiazolo[4,5-c]pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Lithium thiazolo[4,5-c]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Wirkmechanismus
The mechanism of action of lithium thiazolo[4,5-c]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes like DNA gyrase and topoisomerase, which are essential for DNA replication and cell division. Additionally, it can modulate signaling pathways involved in inflammation and apoptosis, contributing to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolo[3,2-a]pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.
Thiazolo[4,5-b]pyridine: Shares the thiazole and pyridine motifs but differs in the position of the nitrogen atoms.
Thiazolo[3,2-c]pyridine: Similar in structure but with variations in the ring fusion pattern.
Uniqueness
Lithium thiazolo[4,5-c]pyridine-2-carboxylate is unique due to the presence of lithium, which imparts distinct chemical and physical properties. This compound exhibits enhanced stability, solubility, and reactivity compared to its non-lithium counterparts, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C7H3LiN2O2S |
---|---|
Molekulargewicht |
186.1 g/mol |
IUPAC-Name |
lithium;[1,3]thiazolo[4,5-c]pyridine-2-carboxylate |
InChI |
InChI=1S/C7H4N2O2S.Li/c10-7(11)6-9-4-3-8-2-1-5(4)12-6;/h1-3H,(H,10,11);/q;+1/p-1 |
InChI-Schlüssel |
NWFJLEVJWRKNLA-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].C1=CN=CC2=C1SC(=N2)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.